molecular formula C6H6N2O4 B1362494 Ácido uracil-5-acético CAS No. 20763-91-1

Ácido uracil-5-acético

Número de catálogo: B1362494
Número CAS: 20763-91-1
Peso molecular: 170.12 g/mol
Clave InChI: ZVGODTQUYAKZMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Uracil-5-ylacetic acid is a compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid .


Molecular Structure Analysis

Uracil-5-ylacetic acid contains a total of 18 bonds, including 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, and 4 double bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Uracil-5-ylacetic acid has a molecular weight of 170.12 g/mol, an XLogP3 of -2.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 170.03275668 g/mol, and a topological polar surface area of 95.5 Ų .

Aplicaciones Científicas De Investigación

Antagonistas del receptor A2A de adenosina

Este compuesto ha sido patentado para su uso como antagonista de los receptores A2A de adenosina. Estos receptores están implicados en varios procesos fisiológicos, incluidas las respuestas inflamatorias e inmunitarias. Los antagonistas de estos receptores pueden ser útiles en el tratamiento de mamíferos para diversos estados patológicos relacionados con estos procesos .

Inhibidores de la acetil-CoA carboxilasa

Otra aplicación es como inhibidor de la acetil-CoA carboxilasa. Esta enzima juega un papel fundamental en el metabolismo de los ácidos grasos, y su disfunción puede provocar enfermedades. Los inhibidores de esta enzima pueden usarse para tratar enfermedades causadas por la disfunción del metabolismo de los ácidos grasos .

Agentes antivirales

Los compuestos que contienen esta unidad han mostrado actividad antiviral contra virus como el virus de la enfermedad de Newcastle. Se consideran casi a la par con medicamentos antivirales conocidos como Ribavirina, lo que sugiere un posible uso en terapéutica antiviral .

Actividad antimicrobiana

Existe evidencia de actividad antimicrobiana asociada con derivados de este compuesto. Algunos derivados han mostrado alta afinidad a sitios de unión específicos de enzimas microbianas, lo que indica su potencial como agentes antimicrobianos .

Estudios estructurales y catálisis

El compuesto ha estado involucrado en estudios estructurales que sugirieron su papel en la catálisis a través de la formación de un aducto de lisina durante reacciones enzimáticas. Esto indica su posible aplicación en investigación bioquímica y estudios enzimáticos .

Síntesis de derivados

Se utiliza en la síntesis de diversos derivados, incluidos los derivados de pirido[2,3-d]pirimidina. Estos derivados tienen potencial terapéutico y se utilizan en el diseño de nuevos fármacos .

Potencial terapéutico

Los derivados del compuesto han sido revisados por su interés terapéutico. Algunas estructuras compuestas por una unidad de piridopirimidina, que incluye este compuesto, han mostrado potencial terapéutico o ya han sido aprobadas para su uso como terapéuticas .

Mecanismo De Acción

Target of Action

Uracil-5-ylacetic acid, also known as 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid, primarily targets thymidylate synthase (TYMS) . TYMS is an enzyme that catalyzes a rate-limiting step in nucleotide synthesis, making it a critical target in chemotherapy .

Mode of Action

The compound interacts with its target, TYMS, by binding to the enzyme and inhibiting its function . This interaction disrupts the normal biosynthesis of nucleic acids, leading to the misincorporation of fluoronucleotides into RNA and DNA . The misincorporation of these molecules into the DNA structure can lead to DNA damage and cell death .

Biochemical Pathways

The primary biochemical pathway affected by Uracil-5-ylacetic acid is the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the normal synthesis of nucleotides, particularly thymidine monophosphate (dTMP), from deoxyuridine monophosphate (dUMP) . This disruption can lead to a decrease in the dTTP pool within the cell, an increase in the pools of dUTP and FdUTP, and the incorporation of these molecules during DNA replication .

Pharmacokinetics

The pharmacokinetics of Uracil-5-ylacetic acid, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability . . It’s worth noting that the pharmacokinetics of similar compounds, such as 5-fluorouracil, have been studied extensively .

Result of Action

The primary result of Uracil-5-ylacetic acid’s action is the inhibition of cell division and the induction of cell death . By disrupting nucleotide synthesis and causing DNA damage, the compound can halt the proliferation of cancer cells and induce apoptosis . This makes Uracil-5-ylacetic acid a potential therapeutic agent for various cancers .

Action Environment

The action, efficacy, and stability of Uracil-5-ylacetic acid can be influenced by various environmental factors. For instance, the solvent used can affect the stability and reactivity of uracil derivatives . Additionally, the presence of other molecules, such as proteins or other drugs, can also impact the compound’s action . .

Análisis Bioquímico

Biochemical Properties

Uracil-5-ylacetic acid plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with several enzymes and proteins, including thymidylate synthase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The interactions between uracil-5-ylacetic acid and these enzymes often involve hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

Uracil-5-ylacetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of transcription factors and kinases, leading to changes in gene expression profiles. Additionally, uracil-5-ylacetic acid can affect cellular metabolism by altering the flux of metabolic pathways, thereby impacting energy production and biosynthesis .

Molecular Mechanism

At the molecular level, uracil-5-ylacetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, and inhibit or activate enzymes involved in nucleotide metabolism. For example, uracil-5-ylacetic acid can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent DNA synthesis inhibition. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uracil-5-ylacetic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to uracil-5-ylacetic acid in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of uracil-5-ylacetic acid vary with different dosages in animal models. At low doses, it may enhance cellular functions and promote cell survival, while at high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .

Metabolic Pathways

Uracil-5-ylacetic acid is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and uridine phosphorylase, which are responsible for the catabolism and salvage of pyrimidine nucleotides. These interactions can affect the levels of metabolites and influence the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, uracil-5-ylacetic acid is transported and distributed through specific transporters and binding proteins. For instance, it can be transported by nucleoside transporters and bind to plasma proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of uracil-5-ylacetic acid can impact its biological activity and effectiveness .

Subcellular Localization

Uracil-5-ylacetic acid exhibits specific subcellular localization, which can influence its activity and function. It is often found in the nucleus and cytoplasm, where it can interact with nucleic acids and enzymes involved in nucleotide metabolism. Targeting signals and post-translational modifications may direct uracil-5-ylacetic acid to specific organelles, enhancing its role in cellular processes .

Propiedades

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGODTQUYAKZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305198
Record name Uracil-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20763-91-1
Record name NSC169680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl (2-thiouracil-5-yl)acetate (33, 7.8 g, 36 mmol) was mixed with chloroacetic acid (1.9 g, 20 mmol) and water (47 ml) and refluxed for 2 hours. Concentrated hydrochloric acid (22 ml) was added and the reaction mixture was refluxed overnight. The reaction mixture was filtered and the precipitate was washed once with water and dried. The procedure was repeated with the precipitate in place of 8 yielding 4.19 g (68%) of the title compound as a white solid. 1H-NMR (DMSO-d6/TMS): 2=3.13 (s, 2H, CH2COO); 7.35 (d, 1H, J=6.5 Hz, H-6); 10.74 (m, 1H, H-1); 11.09 (s, 1H, H-3); 12.20 (br, 1H, COOH). 13C-NMR (DMSO-d6/TMS): δ=31.3 (CH2COO); 106.6 (C-5); 139.7 (C-6); 151.2 (C-2); 164.0 (C-4); 171.9 (COOH).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uracil-5-ylacetic acid
Reactant of Route 2
Uracil-5-ylacetic acid
Reactant of Route 3
Uracil-5-ylacetic acid
Reactant of Route 4
Uracil-5-ylacetic acid
Reactant of Route 5
Uracil-5-ylacetic acid
Reactant of Route 6
Uracil-5-ylacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.